Enantiomeric Identity: (S)-1,3-Dimethylpiperazine-2,5-dione vs. (R)-Enantiomer — Chiral Purity and Configurational Assignment
The (S)-enantiomer of 1,3-dimethylpiperazine-2,5-dione (CAS 62246-37-1) is defined by the SMILES notation C[C@H]1C(=O)N(CC(=O)N1)C, confirming the S absolute configuration at C3 . Its (R)-counterpart (CAS 66445-41-8) is a distinct chemical entity with identical computed boiling point (397.9°C) and density (1.123 g/cm³) but opposite optical rotation and potentially divergent biological target engagement . No published head-to-head bioactivity comparison between the two enantiomers was identified in primary literature, placing the differentiation at the level of configurational identity and procurement specification.
Supports stereochemical-control procurement.
Verify via chiral HPLC or optical rotation; (S)-form is L-alanine-derived.
| Evidence Dimension | Stereochemical configuration (C3 absolute configuration) |
|---|---|
| Target Compound Data | S-configuration; SMILES C[C@H]1C(=O)N(CC(=O)N1)C; CAS 62246-37-1 |
| Comparator Or Baseline | R-configuration; CAS 66445-41-8; identical computed bp 397.9°C, density 1.123 g/cm³ |
| Quantified Difference | Opposite absolute configuration; no comparative bioactivity data available in primary literature |
| Conditions | Stereochemical assignment by SMILES notation and CAS registry differentiation |
Why This Matters
For chiral synthesis and biological studies where enantiopurity is critical, procurement of the correct enantiomer is non-negotiable; the (S)-enantiomer is the L-alanine-derived natural configuration, while the (R)-form requires inverted starting materials.
